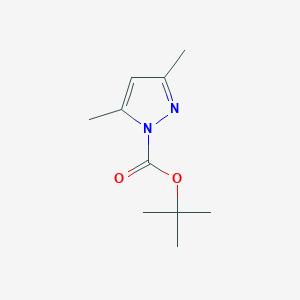

Tert-butyl 3,5-dimethyl-1h-pyrazole-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3,5-dimethylpyrazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-7-6-8(2)12(11-7)9(13)14-10(3,4)5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBISQIOEDXGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101200789 | |

| Record name | 1,1-Dimethylethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219580-24-2 | |

| Record name | 1,1-Dimethylethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219580-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Stability of N-Boc Protected Pyrazoles Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl (Boc) protected pyrazoles are pivotal intermediates in the synthesis of a multitude of pharmaceutical compounds and agrochemicals. Their stability under ambient storage and handling conditions is a critical parameter that influences the integrity of synthetic routes and the quality of final products. This guide provides a comprehensive analysis of the factors governing the stability of N-Boc protected pyrazoles, detailing potential degradation pathways and offering field-proven protocols for stability assessment. By synthesizing technical data with practical insights, this document serves as an essential resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of N-Boc Protected Pyrazoles

The pyrazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1] The strategic protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group is a common tactic in multi-step syntheses.[2] The Boc group offers the advantage of being robust under many synthetic conditions, particularly those involving basic and nucleophilic reagents, while being readily removable under mild acidic conditions.[3][4][5] This orthogonality makes N-Boc pyrazoles versatile building blocks in the construction of complex molecular architectures.

However, the perceived stability of the Boc group can be misleading if ambient conditions are not carefully controlled. Degradation of these crucial intermediates can lead to impurities, lower yields, and compromised final product quality. A thorough understanding of their stability profile is therefore not just beneficial, but imperative for reproducible and reliable chemical manufacturing.

Core Principles of N-Boc Pyrazole Stability

The stability of N-Boc protected pyrazoles is primarily dictated by the lability of the Boc group itself, which can be influenced by a variety of environmental factors. While generally stable under neutral and basic conditions, their integrity can be compromised by exposure to acids, elevated temperatures, and even atmospheric components over extended periods.[3]

Susceptibility to Acidic Conditions

The cornerstone of Boc-group utility is its acid lability. This same property, however, renders N-Boc pyrazoles highly susceptible to degradation in the presence of acidic contaminants. Deprotection is commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] Therefore, avoidance of acidic media during storage and handling is paramount to maintaining the integrity of the Boc protection.[3] Even trace amounts of acidic impurities in solvents or on glassware can catalyze the removal of the Boc group over time.

Thermal Decomposition

While considered relatively stable at room temperature, the Boc group is susceptible to thermal degradation at elevated temperatures.[3] Prolonged exposure to temperatures exceeding 85-90°C can induce deprotection.[3] This is a critical consideration for long-term storage and during synthetic steps that require heating.

Hydrolytic Stability and Moisture

N-Boc protected compounds, including pyrazoles, should be protected from moisture.[3] While hydrolysis under neutral conditions is generally slow, prolonged exposure to water can lead to the gradual removal of the Boc group.[3] The presence of moisture can be particularly detrimental if acidic or basic impurities are also present, as these can catalyze the hydrolytic cleavage.

Photostability

Pyrazole compounds can be susceptible to photodegradation.[6] While the Boc group itself is not a primary chromophore, the pyrazole ring system can absorb UV light, potentially leading to degradation. Therefore, it is prudent to store N-Boc protected pyrazoles protected from light, especially for long-term storage.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting stability issues and for developing robust analytical methods. The primary degradation pathway for N-Boc pyrazoles under ambient conditions is the cleavage of the Boc group.

Acid-Catalyzed Deprotection

The most common degradation route is acid-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutene gas. The resulting carbamic acid intermediate readily decarboxylates to yield the free pyrazole and carbon dioxide.

Caption: Acid-catalyzed degradation of N-Boc pyrazole.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of N-Boc protected pyrazoles, the following storage and handling conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolysis.[3] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric carbon dioxide and protect against oxidation.[3] |

| Moisture | Store in a desiccator or with a desiccant | To prevent hydrolysis of the Boc group.[3] |

| Light | Store in amber vials or in the dark | To prevent potential photodegradation of the pyrazole ring.[6] |

Experimental Protocols for Stability Assessment

A systematic approach to evaluating the stability of N-Boc protected pyrazoles involves conducting forced degradation studies.[6] These studies intentionally stress the compound under various conditions to identify potential degradation products and establish stability-indicating analytical methods.[7][8][9]

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a molecule.[8][9]

Caption: Workflow for forced degradation studies.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent N-Boc pyrazole and resolving it from any potential degradation products.[10]

1. Reagents and Materials:

-

N-Boc pyrazole compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Example Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Detection: UV detector at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.[10]

3. Sample Preparation:

-

Prepare a stock solution of the N-Boc pyrazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[10]

-

For analysis, dilute the stock solution with the mobile phase to a concentration within the linear range of the detector.[10]

4. Forced Degradation Study Execution:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for specified time points (e.g., 2, 4, 8, 24 hours).[10]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for specified time points.[10]

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[10]

-

Thermal Degradation: Heat the solid N-Boc pyrazole at 105°C for 24 hours.[10]

-

Photodegradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[10]

5. Analysis:

-

At each time point, withdraw a sample, neutralize if necessary, and dilute appropriately.

-

Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.[10]

Data Interpretation and Troubleshooting

The data from stability studies will provide a clear picture of the N-Boc pyrazole's stability profile.

| Observation | Potential Cause | Troubleshooting Action |

| Decreased purity over time | Slow decomposition under current storage conditions. | Re-evaluate storage conditions. Consider lower temperatures and an inert atmosphere.[10] |

| Appearance of new peaks in HPLC | Chemical degradation (hydrolysis, oxidation, etc.). | Review storage conditions (temperature, light, atmosphere). Perform forced degradation to identify degradants.[10] |

| Change in physical appearance (e.g., color change) | Oxidation or other complex degradation. | Store under an inert atmosphere and protect from light.[10] |

Conclusion

While N-Boc protected pyrazoles are invaluable synthetic intermediates, their stability under ambient conditions should not be taken for granted. A proactive approach to storage and handling, informed by a thorough understanding of their potential degradation pathways, is essential for ensuring the success and reproducibility of synthetic endeavors. The implementation of systematic stability testing, including forced degradation studies and the development of stability-indicating analytical methods, provides the necessary framework for guaranteeing the quality and integrity of these critical building blocks in drug discovery and development.

References

- Stability and Storage of Boc-Protected Diamines: A Technical Guide. Benchchem.

- Gerokonstantis, D. -T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(part _), 0-0.

- Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA.

- Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Chemical Society of Pakistan.

- Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.

- BOC-ON. Sigma-Aldrich.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International.

- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. (2014). DGRA.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis.

- Two independent routes leading to Boc-protected pyrazoles 5 and 3... ResearchGate.

- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.

- Stability Indicating Forced Degradation Studies. (2020). Research Journal of Pharmacy and Technology.

- TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics.

- Troubleshooting guide for pyrazolone compound stability issues. Benchchem.

- Is the protecting group boc of the amino group stable at 37°C? ResearchGate.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Application Note – N-Boc protection. Sigma-Aldrich.

- Pisár, M. et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 1-Boc-3,5-dimethylpyrazole from acetylacetone and hydrazine

An Application Guide to the Two-Step Synthesis of 1-Boc-3,5-dimethylpyrazole from Acetylacetone and Hydrazine

Introduction

1-Boc-3,5-dimethylpyrazole is a vital heterocyclic building block in modern medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen provides a stable, yet readily cleavable, handle that facilitates regioselective functionalization in multi-step syntheses. This guide provides a comprehensive, two-step protocol for the synthesis of 1-Boc-3,5-dimethylpyrazole, beginning with the formation of the pyrazole ring from accessible starting materials, followed by its N-protection.

This document is designed for researchers and scientists in organic synthesis and drug discovery. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and the necessary safety and analytical protocols to ensure a successful and reproducible outcome.

Part 1: Synthesis of 3,5-Dimethylpyrazole

The initial step involves the classic Paal-Knorr condensation reaction between a 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), and a hydrazine source to form the heterocyclic pyrazole ring.

Reaction Mechanism: Paal-Knorr Pyrazole Synthesis

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of acetylacetone, followed by an intramolecular condensation and dehydration sequence. The tautomeric nature of acetylacetone (existing in both keto and enol forms) facilitates this process. The mechanism ensures the formation of a stable, five-membered aromatic ring. Traditionally, this cyclocondensation is performed under acidic or basic conditions.[3]

Selection of Reagents: Hydrazine Sulfate vs. Hydrazine Hydrate

While hydrazine hydrate is a common reagent for this transformation, its reaction with acetylacetone can be highly exothermic and sometimes violent.[4] For enhanced safety and control, this protocol utilizes hydrazine sulfate in an aqueous alkaline solution. The in-situ generation of free hydrazine from its salt under controlled temperature allows for a smoother, more manageable reaction profile.[4]

Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[4]

Materials and Equipment:

-

1-L round-bottomed flask

-

Stirrer (magnetic or mechanical)

-

Separatory funnel

-

Thermometer

-

Ice bath

-

Rotary evaporator

-

Hydrazine sulfate

-

Sodium hydroxide (NaOH)

-

Acetylacetone (2,4-pentanedione)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous potassium carbonate

Procedure:

-

Prepare Hydrazine Solution: In a 1-L round-bottomed flask equipped with a stirrer and thermometer, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

-

Cooling: Immerse the flask in an ice bath and cool the solution until the internal temperature reaches 15°C. A precipitate of sodium sulfate may form at this stage.[4]

-

Addition of Acetylacetone: While maintaining the temperature at approximately 15°C with vigorous stirring, add 50 g (0.50 mole) of acetylacetone dropwise using a separatory funnel. The addition should take about 30 minutes.

-

Reaction: After the addition is complete, continue stirring the mixture at 15°C for an additional hour.[4]

-

Work-up - Dissolution & Extraction: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the entire contents to a 1-L separatory funnel and extract with 125 mL of diethyl ether.

-

Further Extraction: Separate the layers and extract the aqueous layer four more times with 40 mL portions of diethyl ether.

-

Washing and Drying: Combine all the ether extracts and wash them once with a saturated sodium chloride solution. Dry the combined organic layer over anhydrous potassium carbonate.

-

Isolation: Remove the diethyl ether by distillation using a rotary evaporator. The residue will be a slightly yellow crystalline solid of 3,5-dimethylpyrazole. Drying under reduced pressure should yield 37–39 g (77–81%) of the product.[4]

-

Purification (Optional): The product is often of sufficient purity for the next step. If desired, it can be recrystallized from petroleum ether (90–100°C) with minimal loss.[4]

Part 2: N-Boc Protection of 3,5-Dimethylpyrazole

The second step involves the protection of the secondary amine within the pyrazole ring using di-tert-butyl dicarbonate ((Boc)₂O), yielding the final product.

Reaction Mechanism: Boc Protection

The Boc protection of an amine is a standard procedure in organic synthesis. The pyrazole nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[5][6] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[5] The reaction is often facilitated by a non-nucleophilic base, which deprotonates the pyrazole nitrogen, increasing its nucleophilicity.

Detailed Experimental Protocol: Synthesis of 1-Boc-3,5-dimethylpyrazole

This protocol is a generalized procedure based on common laboratory practices for N-Boc protection of heterocyclic amines.[7][8]

Materials and Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

3,5-Dimethylpyrazole (from Part 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: In a round-bottomed flask, dissolve the 3,5-dimethylpyrazole (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

-

Addition of Base and Catalyst: Add triethylamine (1.2 equivalents) and a catalytic amount of DMAP (0.05 equivalents) to the solution. Stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin-Layer Chromatography (TLC).

-

Work-up - Quenching and Washing: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.[5]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-Boc-3,5-dimethylpyrazole as a solid or oil.

Experimental Workflow Visualization

The following diagram illustrates the complete two-step synthesis process.

Caption: Two-step synthesis of 1-Boc-3,5-dimethylpyrazole.

Data Presentation and Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compounds.

| Compound | Technique | Expected Data |

| 3,5-Dimethylpyrazole | Appearance | White to slightly yellow crystalline solid |

| Molecular Formula | C₅H₈N₂[9] | |

| Molecular Weight | 96.13 g/mol [9] | |

| Melting Point | 107–108°C[4][10] | |

| ¹H NMR (CDCl₃) | δ ~10.0 (br s, 1H, NH), 5.85 (s, 1H, Ar-H), 2.25 (s, 6H, 2xCH₃) | |

| ¹³C NMR (CDCl₃) | δ ~145.0 (C3/C5), 105.0 (C4), 13.5 (CH₃) | |

| IR (KBr, cm⁻¹) | ~3200-2800 (N-H stretch, broad), ~1580 (C=N stretch) | |

| 1-Boc-3,5-dimethylpyrazole | Appearance | Colorless oil or low-melting solid |

| Molecular Formula | C₁₀H₁₆N₂O₂ | |

| Molecular Weight | 196.25 g/mol | |

| ¹H NMR (CDCl₃) | δ ~5.90 (s, 1H, Ar-H), 2.45 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 1.60 (s, 9H, C(CH₃)₃) | |

| ¹³C NMR (CDCl₃) | δ ~151.0 (C=O), 148.0 (C3), 142.0 (C5), 110.0 (C4), 84.0 (C(CH₃)₃), 28.0 (C(CH₃)₃), 14.0 (CH₃), 13.0 (CH₃) | |

| MS (ESI+) | m/z = 197 [M+H]⁺, 219 [M+Na]⁺ |

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.

Safety and Handling

Researcher responsibility is paramount. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

-

Hydrazine and its salts: Hydrazine is highly toxic, a suspected carcinogen, and corrosive.[11][12][13][14] Handle only in a well-ventilated chemical fume hood.[13][15] Wear appropriate personal protective equipment (PPE), including impervious gloves, a lab coat, and chemical safety goggles.[11][12][14]

-

Acetylacetone: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. Use in a fume hood.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Lachrymator and irritant. Handle with care in a fume hood. Keep away from moisture.

-

Solvents (DCM, Ether): Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Both are volatile. All handling and evaporation must be performed in a chemical fume hood.

-

Bases (TEA, DIPEA): Corrosive and flammable. Avoid inhalation of vapors.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Step 1: Low yield of 3,5-dimethylpyrazole | 1. Incomplete reaction due to poor temperature control. 2. Loss of product during aqueous work-up due to its partial water solubility. | 1. Ensure the temperature is strictly maintained at 15°C during addition and reaction. 2. Perform multiple (4-5) extractions with ether to maximize recovery. Saturate the aqueous layer with NaCl to decrease product solubility. |

| Step 1: Reaction becomes too vigorous | Use of hydrazine hydrate instead of hydrazine sulfate; addition of acetylacetone is too fast. | Use hydrazine sulfate as recommended. Ensure slow, dropwise addition of acetylacetone with efficient cooling and stirring. |

| Step 2: Incomplete Boc protection | 1. Insufficient (Boc)₂O or base. 2. Deactivated (Boc)₂O due to moisture. | 1. Use a slight excess of (Boc)₂O (1.1-1.2 eq) and base (1.2-1.5 eq). 2. Use a fresh bottle of (Boc)₂O and ensure anhydrous reaction conditions (dry solvent and glassware). |

| Step 2: Formation of side products | Reaction temperature is too high, or reaction time is excessively long. | Maintain the reaction at room temperature or below. Monitor closely by TLC and work-up as soon as the starting material is consumed. |

| Purification Difficulties | Co-elution of product with impurities. | Adjust the polarity of the eluent system for column chromatography. If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). |

References

-

Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 37, p.26 (1957). 3,5-dimethylpyrazole. [Link]

-

Popelis, J. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

-

Scribd. Synthesis of 3 - 5-Dimethylpyrazole. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Journal of Scientific and Technical Research. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

-

ResearchGate. Two independent routes leading to Boc-protected pyrazoles 5 and 3. [Link]

-

ResearchGate. Reaction schemes for (a) synthesis of 3,5-dimethylpirazole... [Link]

- Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

-

ResearchGate. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Trade Science Inc. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

-

PubMed. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]

-

MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. [Link]

-

Royalchem. 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent. [Link]

-

Royal Society of Chemistry. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles... [Link]

-

UNI ScholarWorks. The Cobalt-3,5-Dimethylpyrazole Reaction. [Link]

-

ScienceDirect. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]

-

NIST WebBook. 3,5-Dimethylpyrazole. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. commonorganicchemistry.com [commonorganicchemistry.com]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. westliberty.edu [westliberty.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Regioselective C-4 Functionalization of 1-Boc-3,5-dimethylpyrazole

Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary

The functionalization of 1-Boc-3,5-dimethylpyrazole presents a specific regiochemical challenge. While the pyrazole core is electron-rich, the tert-butoxycarbonyl (Boc) group exerts an electron-withdrawing effect, and the 3,5-dimethyl substitution pattern sterically crowds the reactive centers.

This guide delineates the definitive strategy for C-4 functionalization , the only remaining aromatic position. Unlike 1-alkyl pyrazoles, where C-5 lithiation is common, the 1-Boc derivative requires a strict Electrophilic Aromatic Substitution (SEAr) approach to avoid nucleophilic attack on the carbamate (Boc) moiety or lateral lithiation of the C-5 methyl group.

Key Protocol Highlights:

-

Primary Route: Neutral C-4 Halogenation (Bromination/Iodination) followed by Metal-Catalyzed Cross-Coupling.

-

Critical Warning: Avoid direct lithiation (n-BuLi) to prevent Boc-deprotection or lateral C-5 methyl deprotonation.

-

Scalability: Protocols are designed for milligram to gram-scale synthesis.

Strategic Analysis: Sterics & Electronics

The Substrate Challenge

The 1-Boc-3,5-dimethylpyrazole scaffold possesses three distinct reactive sites that compete under different conditions. Understanding their reactivity profiles is crucial for regiocontrol.

| Site | Character | Reactivity Profile | Strategic Implication |

| N-1 (Boc) | Carbamate | Electrophilic Carbonyl; Acid-Labile | Do NOT use strong nucleophiles (e.g., n-BuLi) or strong acids (e.g., TFA). |

| C-3/C-5 Methyls | Benzylic-like | Weakly Acidic ( | Susceptible to lateral lithiation by strong bases, leading to side reactions. |

| C-4 (Aromatic) | Nucleophilic | Most Electron-Rich Carbon | Ideal for Electrophilic Aromatic Substitution (SEAr) . |

Decision Matrix

-

Why not Direct Lithiation? Treatment with n-BuLi typically leads to nucleophilic attack on the Boc carbonyl or lateral deprotonation of the C-5 methyl group rather than C-4 lithiation.

-

Why not Acidic Halogenation? Conditions like

/TFA will cleave the Boc group. -

The Solution: Use N-Halosuccinimides (NBS/NIS) in neutral polar solvents (MeCN or DMF). This selectively targets C-4 without compromising the Boc group.

Workflow Visualization

Figure 1: The regioselective pathway relies on C-4 bromination as the "Gateway" step, enabling subsequent diversity via palladium catalysis.

Detailed Protocols

Protocol A: Regioselective C-4 Bromination

Objective: Isolate 4-bromo-1-Boc-3,5-dimethylpyrazole. Mechanism: Electrophilic Aromatic Substitution (SEAr).

Materials:

-

1-Boc-3,5-dimethylpyrazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (MeCN) [Anhydrous preferred but not strictly required]

-

Saturated

(aq) and

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-3,5-dimethylpyrazole (1.0 g, 5.1 mmol) in MeCN (10 mL, 0.5 M concentration).

-

Addition: Cool the solution to 0 °C (ice bath). Add NBS (0.95 g, 5.35 mmol) portion-wise over 5 minutes to avoid an exotherm.

-

Note: The solution may turn slightly yellow/orange.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) . Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Time: Typically complete within 1–3 hours.

-

-

Quench: Dilute the reaction mixture with EtOAc (50 mL). Wash with sat.[1]

(20 mL) to remove excess bromine, followed by sat. -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 85–95%

Data Check:

Protocol B: C-4 Borylation (Miyaura Reaction)

Objective: Convert the C-4 bromide to the Pinacol Boronate (Versatile Intermediate). Relevance: This intermediate (CAS 1073354-70-7) allows for coupling with a wide range of aryl halides.

Materials:

-

4-Bromo-1-Boc-3,5-dimethylpyrazole (from Protocol A)

-

Bis(pinacolato)diboron (

) (1.2 equiv) - (3–5 mol%)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (Degassed)

Step-by-Step Procedure:

-

Setup: Charge a dry pressure vial or Schlenk flask with the Bromide (1.0 equiv),

(1.2 equiv), and KOAc (3.0 equiv). -

Solvent & Catalyst: Add anhydrous 1,4-Dioxane (0.2 M). Sparge with Nitrogen/Argon for 10 minutes. Add

(0.05 equiv). -

Heating: Seal the vessel and heat to 80–90 °C for 4–12 hours.

-

Checkpoint: Monitor by LC-MS. The bromide peak should disappear. Note that the boronate ester may partially hydrolyze to the boronic acid on LC-MS columns.

-

-

Workup: Cool to RT. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

-

Concentration: Concentrate the filtrate.

-

Purification: Rapid filtration through a short silica plug (Hexane/EtOAc). Caution: Boronates can degrade on silica if left too long.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at C-4.

Materials:

-

C-4 Boronate (from Protocol B) OR C-4 Bromide (from Protocol A)

-

Coupling Partner (Aryl Halide or Aryl Boronic Acid)

-

Catalyst:

(5 mol%) or XPhos Pd G2 -

Base:

(2.0 equiv) or -

Solvent: Dioxane/Water (4:1)

Step-by-Step Procedure:

-

Combine: Mix the Pyrazole intermediate (1.0 equiv) and the Coupling Partner (1.1 equiv) in Dioxane/Water (4:1).

-

Base: Add the inorganic base (

). -

Degas: Sparge with inert gas for 5 minutes.

-

Catalyst: Add the Pd source.

-

Reaction: Heat to 90 °C for 6–12 hours.

-

Workup: Standard aqueous extraction (EtOAc/Water).

-

Purification: Column chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Boc Deprotection | Acidic impurities or high temp >120°C | Ensure neutral conditions. Avoid TFA/HCl. Keep temps <100°C if possible. |

| Low Yield (Step A) | Old NBS (degraded) | Recrystallize NBS from water or use fresh reagent. |

| Protodeboronation | High heat + aqueous base | Reduce water ratio in Suzuki coupling. Use anhydrous base ( |

| Regio-scrambling | Lateral lithiation (if n-BuLi used) | STOP. Do not use n-BuLi. Revert to Protocol A (Halogenation). |

Safety & Handling

-

NBS: Irritant and oxidizer. Store in a fridge.

-

Palladium Catalysts: Heavy metal hazards. Dispose of in dedicated heavy metal waste streams.

-

1-Boc-3,5-dimethylpyrazole: Generally stable, but avoid strong acids which evolve isobutylene gas (flammable) upon deprotection.

References

-

Regioselective Iodination: BenchChem. "A Comparative Guide to the Iodination of Pyrazoles." BenchChem Application Notes, 2025. Link

-

Borylation Strategy: Santa Cruz Biotechnology. "1-Boc-3,5-dimethylpyrazole-4-boronic acid pinacol ester Data Sheet." SCBT, 2024. Link

- Lateral Lithiation Risks: Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979. (Contextual grounding for avoiding n-BuLi).

-

General Pyrazole Functionalization: "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles." National Institutes of Health (PMC), 2025. Link

Sources

The Strategic Utility of 1-Boc-3,5-dimethylpyrazole in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds, particularly in the domain of kinase inhibition.[1][2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-Boc-3,5-dimethylpyrazole , a versatile intermediate, in the synthesis of potent and selective kinase inhibitors. We will explore the chemical rationale behind its use, provide detailed, field-proven protocols for its derivatization, and discuss the biological implications for targeted cancer therapy.

Introduction: The Pyrazole Core in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes.[2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 3,5-dimethylpyrazole moiety, in particular, has been identified as a key pharmacophore in several kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases.[2][4]

The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position of the pyrazole ring offers several strategic advantages in a synthetic workflow:

-

Modulation of Reactivity: The Boc group deactivates the pyrazole ring towards electrophilic substitution, allowing for selective functionalization at other positions.

-

Enhanced Solubility: The lipophilic nature of the Boc group often improves the solubility of intermediates in organic solvents, facilitating purification.

-

Directed Synthesis: The steric bulk of the Boc group can influence the regioselectivity of subsequent reactions.

-

Facile Deprotection: The Boc group can be readily removed under mild acidic conditions, which is compatible with a wide range of functional groups present in complex molecules.[5][6]

This guide will focus on a representative synthetic pathway to a novel kinase inhibitor, starting from the commercially available 1-Boc-3,5-dimethylpyrazole.

Synthetic Strategy: From Intermediate to Potent Inhibitor

The overall strategy involves a key N-arylation step to couple the 1-Boc-3,5-dimethylpyrazole with a suitable aromatic or heteroaromatic partner, followed by deprotection to yield the final kinase inhibitor. This approach allows for the modular synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Caption: A generalized workflow for the synthesis of kinase inhibitors from 1-Boc-3,5-dimethylpyrazole.

Experimental Protocols

General Protocol for N-Arylation of 1-Boc-3,5-dimethylpyrazole via Buchwald-Hartwig Cross-Coupling

This protocol describes a general method for the palladium-catalyzed N-arylation of 1-Boc-3,5-dimethylpyrazole with an aryl bromide. The conditions may require optimization depending on the specific aryl halide used.

Materials:

-

1-Boc-3,5-dimethylpyrazole

-

Aryl bromide (e.g., 4-bromobenzonitrile)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-Boc-3,5-dimethylpyrazole (1.0 equiv.), the aryl bromide (1.2 equiv.), cesium carbonate (2.0 equiv.), and Xantphos (0.1 equiv.).

-

Add Pd₂(dba)₃ (0.05 equiv.) to the flask.

-

Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 1-Boc-3,5-dimethylpyrazole.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-1-Boc-3,5-dimethylpyrazole intermediate.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation in Buchwald-Hartwig amination reactions.[7]

-

Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle without causing unwanted side reactions.

-

Solvent: Anhydrous 1,4-dioxane is a common high-boiling point solvent for this type of cross-coupling reaction.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst degradation.

General Protocol for Boc Deprotection

This protocol describes a standard method for the removal of the Boc protecting group.

Materials:

-

N-aryl-1-Boc-3,5-dimethylpyrazole intermediate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the N-aryl-1-Boc-3,5-dimethylpyrazole intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If necessary, purify the crude product by recrystallization or column chromatography to yield the final N-aryl-3,5-dimethylpyrazole kinase inhibitor.

Data Presentation: Representative Kinase Inhibition Data

The following table summarizes representative data for kinase inhibitors containing the 3,5-dimethylpyrazole scaffold. While not all are direct derivatives of 1-Boc-3,5-dimethylpyrazole, they illustrate the potential of this core structure to yield potent inhibitors for various kinases.

| Kinase Target | Compound Structure | IC₅₀ (nM) | Reference |

| BMPR2 | Macrocyclic pyrazole derivative | 506 | [3] |

| Aurora A | Imidazo[4,5-b]pyridine derivative | 7.5 (Kd) | [4] |

| FLT3 | Imidazo[4,5-b]pyridine derivative | 6.2 (Kd) | [4] |

| KDR | Pyrazolo[1,5-a]pyrimidine derivative | 19 | [8] |

| CDK9 | 4-arylazo-3,5-diamino-1H-pyrazole | Potent Inhibition | [9] |

Mechanism of Action and Signaling Pathways

Many kinase inhibitors function by competing with ATP for binding to the active site of the kinase. The 3,5-dimethylpyrazole moiety often plays a key role in this interaction by forming hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition.

Caption: Competitive binding of a pyrazole-based inhibitor to the kinase active site, blocking ATP binding and downstream signaling.

Conclusion

1-Boc-3,5-dimethylpyrazole is a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. The strategic use of the Boc protecting group facilitates a modular and efficient synthetic approach, primarily through robust N-arylation reactions. The resulting 3,5-dimethylpyrazole-containing compounds have demonstrated significant potential as potent and selective inhibitors of various kinases implicated in cancer and other diseases. The protocols and insights provided in this application note serve as a practical guide for researchers aiming to leverage this important building block in their drug discovery efforts.

References

-

Kumar, V., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6841. [Link]

-

Schröder, P., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 66(7), 5164-5180. [Link]

-

Klutchko, S. R., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]

-

Ölgen, S., et al. (2014). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Letters in Drug Design & Discovery, 11(1), 121-131. [Link]

-

Chao, Q., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8673-8693. [Link]

-

Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC, 2020(8), 115-124. [Link]

-

Berman, A. M., et al. (2012). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14824. [Link]

-

Boufroura, H., et al. (2006). Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-arylation. ARKIVOC, 2006(12), 138-144. [Link]

-

Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. PDF from ResearchGate. [Link]

-

Lamberth, C. (2018). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

-

Buchwald, S. L., et al. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

-

Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 143, 107058. [Link]

-

Das, U. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

-

Sahu, J. K., et al. (2011). Synthesis and biological evaluation of some new aryl pyrazol-3-one derivatives as potential hypoglycemic agents. Der Pharma Chemica, 3(6), 465-471. [Link]

-

Schröder, P., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. [Link]

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 298. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

-

Lakshman, M. K., et al. (2018). The Disappearing Director: The Case of Directed N-Arylation via a Removable Hydroxyl Group. Advanced Synthesis & Catalysis, 360(5), 937-943. [Link]

-

Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

-

Patel, H. V., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 346-350. [Link]

-

Krystof, V., et al. (2006). 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry, 49(22), 6500-6509. [Link]

-

Nasser, S. A. A., & Aboutaleb, N. S. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 615-626. [Link]

-

Aydin, M., & Aydin, F. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology, 14(2), 209-214. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 1-Boc-3,5-dimethylpyrazole-4-boronic acid pinacol ester

Executive Summary

The 1-Boc-3,5-dimethylpyrazole-4-boronic acid pinacol ester is a critical building block for introducing the dimethylpyrazole motif—a privileged scaffold in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, this reagent presents a "Dual-Constraint" challenge that often leads to method failure in standard screens:

-

Steric Hindrance: The 3,5-dimethyl substitution creates a "di-ortho" steric blockade, significantly slowing the transmetallation step of the catalytic cycle.

-

Boc-Lability: The tert-butoxycarbonyl (Boc) group is susceptible to base-mediated hydrolysis (deprotection) under the very conditions required to activate the boronate, potentially leading to catalyst poisoning by the free pyrazole nitrogen.

This guide provides two validated protocols: Method A (Boc-Retention) for late-stage functionalization where protecting group integrity is vital, and Method B (Standard/One-Pot) for robust substrates where in-situ deprotection is acceptable.

Mechanistic Insight & Critical Analysis

The Steric/Electronic Conflict

Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, aqueous solvent) often fail with this substrate. The 3,5-dimethyl groups create significant steric bulk around the C-B bond. Consequently, the rate of transmetallation (

Solution: Use electron-rich, bulky phosphine ligands (Buchwald-type, e.g., XPhos or SPhos). These ligands facilitate oxidative addition and, crucially, create a spacious pocket that accommodates the sterically hindered pyrazole during transmetallation.

The Boc-Stability Paradox

The activation of a boronic ester requires a base to form the reactive boronate "ate" complex. However, hydroxide ions (generated from carbonate bases in water) are potent nucleophiles that attack the Boc carbonyl, leading to premature deprotection.

Solution:

-

For Retention: Eliminate water. Use anhydrous phosphate bases (K3PO4) in non-protic solvents.

-

For Deprotection: Embrace the hydrolysis using aqueous carbonate bases if the free pyrazole is the desired endpoint.

Pathway Visualization

The following diagram illustrates the competitive pathways governing the reaction outcome.

Figure 1: Mechanistic pathways showing the competition between successful coupling (Green) and side reactions (Red) driven by water and sterics.

Experimental Protocols

Method A: The "Integrity" Protocol (Boc-Retention)

Objective: High-yield coupling while strictly maintaining the Boc protecting group. Key Driver: Anhydrous conditions + Active Catalyst.[1]

Reagents:

-

Substrate: Aryl/Heteroaryl Halide (1.0 equiv)

-

Boronate: 1-Boc-3,5-dimethylpyrazole-4-boronic acid pinacol ester (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2 – 5 mol%)

-

Alternative: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

-

-

Base: Anhydrous K3PO4 (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)

-

Note: Must be finely ground and dried.

-

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 – 0.2 M)

Step-by-Step Workflow:

-

Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging Solids: Add the Aryl Halide, Boronate Ester, K3PO4, and XPhos Pd G3 catalyst to the vial.

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times (Self-Validation: Oxygen inhibits the active Pd(0) species).

-

Solvent Addition: Syringe in anhydrous 1,4-Dioxane.

-

Reaction: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm) for 4–16 hours.

-

Checkpoint: Monitor by LCMS. The Boc group is stable at neutral/mildly basic pH in the absence of water.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate.

-

Purification: Flash chromatography. Caution: Avoid acidic modifiers (like acetic acid) in the eluent if the Boc group is extremely sensitive, though it is usually stable on silica.

Method B: The "Robust" Protocol (Standard/Deprotection)

Objective: Coupling of stable substrates where Boc loss is acceptable or intended. Key Driver: Cost-effective catalyst + Aqueous promotion.

Reagents:

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

-

Base: K2CO3 or Na2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

-

Combine Aryl Halide, Boronate, and Base in a vial.

-

Degas by bubbling Nitrogen through the solvent for 5 minutes (Sparging).

-

Add Pd(dppf)Cl2·DCM catalyst.

-

Heat to 100°C for 2–6 hours.

-

Observation: You will likely observe partial or complete loss of the Boc group (M-100 mass in LCMS). If complete deprotection is desired, add 4M HCl in Dioxane after the coupling is complete and stir at 50°C for 1 hour.

Data Summary & Troubleshooting

Comparative Performance Table

| Variable | Method A (Integrity) | Method B (Robust) |

| Solvent System | Anhydrous Dioxane | Dioxane / Water (4:1) |

| Base | K3PO4 (Solid, Anhydrous) | K2CO3 (Aqueous compatible) |

| Catalyst Ligand | XPhos (Bulky, Electron-rich) | dppf (Bidentate, Robust) |

| Boc Retention | High (>95%) | Low (<20% typically) |

| Steric Tolerance | Excellent (Handles 3,5-Me) | Moderate |

| Primary Risk | Protodeboronation (if wet) | Boc Hydrolysis |

Troubleshooting Guide (Self-Validating System)

| Observation (LCMS) | Root Cause | Corrective Action |

| Starting Material (Halide) remains; Boronate consumed. | Protodeboronation of the pyrazole. | Switch to Method A. Ensure solvent is strictly anhydrous. Lower Temp to 80°C. |

| Product formed, but Boc is missing (Mass = Expected - 100). | Base-mediated hydrolysis. | Confirm use of anhydrous K3PO4. Eliminate water. |

| Reaction stalls at ~50% conversion. | Catalyst death / Poisoning by free NH. | Increase catalyst loading to 5-10 mol%. Switch to XPhos Pd G3 (pre-formed active species). |

| Homocoupling of Boronate. | Oxidative coupling. | Degas solvents more thoroughly (O2 leak). |

Decision Workflow

Use the following logic gate to select the appropriate protocol for your specific campaign.

Figure 2: Decision tree for protocol selection based on protecting group requirements.

References

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Kudo, N., et al. (2011). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex. Organic Process Research & Development. [Link]

-

Deng, X., et al. (2011). Suzuki-Miyaura Cross-Coupling of N-Boc-Protected Heterocycles. Tetrahedron Letters. [Link]

Sources

Troubleshooting & Optimization

Preventing N1/N2 isomer mixtures in pyrazole alkylation

The following technical guide is structured as a specialized "Regio-Control Center" for medicinal chemists. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Status: Operational | Topic: Regioselectivity (1,3- vs. 1,5-isomers) | Audience: MedChem/Process Development

Executive Summary

The N-alkylation of unsymmetrical pyrazoles is a notorious bottleneck in synthesis. Due to annular tautomerism, the pyrazole ring presents two nucleophilic nitrogen sites. Standard conditions (

This guide provides the decision logic and protocols to force regioconvergence.

Module 1: The Diagnostic Hub (Mechanism)

Before selecting a reagent, you must diagnose the "bias" of your substrate. The pyrazole anion is an ambident nucleophile. Selectivity is a tug-of-war between Sterics (blocking the adjacent N) and Electronics (inductive effects reducing nucleophilicity).

The Tautomer Trap

In solution, a 3-substituted pyrazole exists in rapid equilibrium with its 5-substituted tautomer.

Diagnostic Table: Predicting Your Major Isomer

| Factor | Condition | Predicted Major Isomer | Why? |

| Sterics | Bulky group (t-Bu, Ph) at C3 | 1,3-Isomer | The electrophile cannot approach the nitrogen adjacent to the bulky group. |

| Electronics | EWG (e.g., CF3, NO2) at C3 | 1,3-Isomer | The EWG withdraws density from the adjacent N, making the distal N more nucleophilic. |

| Coordination | Chelating group (e.g., Pyridine) at C3 | 1,5-Isomer | The metal cation (Na+, Cs+) coordinates between the pyridine N and the pyrazole N, directing the alkyl halide to the adjacent site. |

| Solvent | Fluorinated Alcohols (HFIP) | Variable | H-bonding to the pyrazole nitrogens can shield specific sites, altering the standard steric outcome. |

Module 2: Troubleshooting Protocols (The "How")

Protocol A: The "Steric Enforcer" (Standard )

Use case: You want the 1,3-isomer (distal alkylation) and need to minimize the 1,5-impurity.

The Logic: Use a bulky base and a polar aprotic solvent to maximize the "nakedness" of the anion, allowing steric repulsion to dominate.

Reagents:

-

Base:

(Cesium effect) or -

Solvent: DMF or acetonitrile (

). -

Temperature:

to RT (Heat promotes the thermodynamically stable isomer, which is usually 1,3, but heat also increases the energy to overcome the barrier for the minor 1,5 product).

Step-by-Step:

-

Dissolve pyrazole (1.0 equiv) in DMF (0.1 M).

-

Add

(1.5 equiv). Stir for 30 min at RT to ensure deprotonation. -

Cool to

.[1] -

Add Alkyl Halide (1.1 equiv) dropwise.

-

Critical Step: Monitor by LCMS at 1 hour. If the ratio is >10:1, quench. Prolonged stirring rarely improves conversion but often degrades selectivity.

Protocol B: The "Fluorine Shield" (Solvent Control)

Use case: Standard conditions give a 1:1 mixture. Innovation: Recent literature suggests that fluorinated solvents like HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) can alter regioselectivity via specific hydrogen-bond networks [1].

Protocol Modification:

-

Replace DMF with HFIP .

-

HFIP is acidic (

); use a stronger base compatible with the solvent, or simply run the reaction in TFE with mild heating if the electrophile is reactive. Note: HFIP can solubilize the protonated species and alter the tautomeric ratio prior to deprotonation.

Protocol C: The "Mitsunobu Inversion"

Use case: You need to alkylate with a complex alcohol, or

Step-by-Step:

-

Dissolve Pyrazole (1 equiv), Alcohol (R-OH, 1.2 equiv), and

(1.5 equiv) in dry THF or Toluene. -

Cool to

. -

Add DIAD or DEAD (1.5 equiv) dropwise over 20 mins.

-

Troubleshooting: If no reaction occurs, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

for more stubborn substrates [2].

Module 3: Advanced Workflows (The "Bypass")

If alkylation consistently yields inseparable mixtures, stop alkylating. Build the ring after the nitrogen is substituted.

Workflow: Cyclocondensation (De Novo Synthesis)

This is the only method to guarantee 100% regiocontrol for 1,5-isomers.

-

Key Reference: The reaction of alkyl hydrazines with 1,3-diketones.

-

Note: If the diketone is symmetrical, you get one product. If unsymmetrical, you may still get isomers, but they are often easier to predict based on the electrophilicity of the carbonyls (e.g., ketone vs aldehyde) [3].

-

Module 4: Analytical Suite (Did it work?)

FAQ: How do I distinguish N1 (1,5) vs N2 (1,3) isomers?

You cannot rely solely on LCMS retention time. You must use NMR.[3]

The NOESY/ROESY Test

This is the gold standard for confirmation.

-

1,5-Isomer (The "Crowded" One):

-

The N-Alkyl group is spatially close to the C5-Substituent.

-

Observation: Strong NOE cross-peak between the

protons and the Substituent protons.

-

-

1,3-Isomer (The "Linear" One):

-

The N-Alkyl group is far from the C3-Substituent.

-

Observation: NO NOE cross-peak between

and the Substituent. You may see an NOE between the

-

13C NMR Shifts

-

C3 vs C5: In 1,3-disubstituted pyrazoles, the C3 and C5 carbons often have distinct shifts, but this requires comparative data.

-

General Rule: The carbon adjacent to the alkylated nitrogen (C5 in the 1,5-isomer) is typically more shielded (upfield) than the distal carbon, but substituent effects can invert this. Stick to NOESY.

References

-

Exploiting Fluorinated Alcohols

-

Mitsunobu Strategies

- Title: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery.

- Source:Chem. Rev.

-

Link:[Link]

-

Cyclocondensation Control

-

Chan-Lam Coupling (N-Arylation)

-

Title: Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids.[6]

- Source:Thieme Connect / Synlett

-

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

Technical Support Center: Optimal Solvent Systems for Recrystallizing 1-Boc-3,5-dimethylpyrazole

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting the recrystallization of 1-Boc-3,5-dimethylpyrazole. The content is structured in a practical question-and-answer format to directly address common challenges and fundamental questions encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts to guide your experimental design.

Q1: What is the primary goal of recrystallization, and what defines an "optimal" solvent?

A1: Recrystallization is a purification technique for solid organic compounds.[1][2] Its success hinges on the principle that the solubility of a compound in a solvent increases with temperature.[3] An ideal recrystallization solvent should meet several key criteria:

-

High Solubility at High Temperatures: The solvent must completely dissolve the compound of interest (1-Boc-3,5-dimethylpyrazole) at or near the solvent's boiling point.[3][4][5]

-

Low Solubility at Low Temperatures: The compound should be sparingly or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified solid upon cooling.[3][4][5]

-

Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor after the desired product crystallizes).[4][5]

-

Chemical Inertness: The solvent must not react with the compound being purified.[4][5]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[4]

An "optimal" solvent is one that provides the best balance of these characteristics, resulting in high purity and high recovery yield.

Q2: How does the molecular structure of 1-Boc-3,5-dimethylpyrazole influence solvent selection?

A2: The structure of 1-Boc-3,5-dimethylpyrazole is key to predicting its solubility. It contains two distinct regions:

-

The 3,5-dimethylpyrazole core: The parent compound, 3,5-dimethylpyrazole, is a white solid that dissolves well in polar organic solvents.[6] The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.

-

The tert-Butoxycarbonyl (Boc) group: This is a bulky, nonpolar (lipophilic) protecting group. Its presence significantly increases the overall nonpolar character of the molecule compared to the parent pyrazole.

Therefore, you should approach solvent selection by considering solvents of intermediate to low polarity. Highly polar solvents like water are unlikely to be effective on their own, while very nonpolar solvents like hexane may not dissolve the compound even when hot. A good starting point is to screen solvents that can engage in some polar interactions but also accommodate the nonpolar Boc group.

Q3: Where should I begin with solvent screening for this compound?

A3: A systematic screening process is the most efficient approach.[4] Given the structure, start with single solvents of intermediate polarity such as ethyl acetate, acetone, or isopropanol.[7] If no single solvent demonstrates the required sharp solubility difference between hot and cold conditions, a mixed-solvent system is the logical next step.[4][8]

A mixed-solvent system combines a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is sparingly soluble).[8][9] The two solvents must be miscible.[8] For 1-Boc-3,5-dimethylpyrazole, common and effective pairs to investigate include ethanol/water, ethyl acetate/hexane, and acetone/water.[4][9][10]

Section 2: Troubleshooting Common Recrystallization Issues

This section provides direct answers to specific problems you may encounter during your experiment.

Q1: Problem: My compound "oiled out" and formed a liquid layer instead of crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves, or when a supersaturated solution's temperature is still above the melting point of the solute.[11] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to an impure solidified mass.[11]

Solutions:

-

Increase Solvent Volume: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount (10-20%) more of the hot solvent, and attempt to cool it again, more slowly this time.[12]

-

Lower the Solution Temperature: Switch to a solvent system with a lower boiling point.

-

Promote Slower Cooling: Insulate the flask to ensure the solution cools as slowly as possible. This allows the solution to bypass the melting point of the compound before crystallization begins.[12]

-

Change the Solvent System: The solubility profile of your chosen solvent may be unsuitable. Re-screen for a more appropriate single or mixed-solvent system. For Boc-protected compounds that oil out, an ethyl acetate/hexane or toluene/methanol system can be effective.[9]

Q2: Problem: No crystals have formed after cooling, even after an extended period or in an ice bath.

A2: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to begin crystallization.[2][12]

Solutions:

-

Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[11][12] Allow the concentrated solution to cool again.

-

Induce Crystallization (Provide a Nucleation Site):

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide a surface for the first crystals to form.[2][8][12]

-

Seeding: If you have a pure crystal of 1-Boc-3,5-dimethylpyrazole, add a tiny speck to the cold solution. This "seed crystal" acts as a template for further crystal growth.[2][12]

-

-

Further Cooling: If crystals still haven't formed, try cooling the flask in a salt/ice bath for a more significant temperature drop.[12]

Q3: Problem: The yield of recovered crystals is very low.

A3: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.[11]

Solutions:

-

Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent is the most common cause of poor yield.[2][11]

-

Ensure Complete Cooling: Allow adequate time for the solution to cool to room temperature and then in an ice bath to maximize precipitation.

-

Check the Mother Liquor: After filtering your crystals, try evaporating a small amount of the filtrate. If a large amount of solid residue forms, significant product loss has occurred. You can attempt to recover a second crop of crystals by boiling off more solvent from the mother liquor and re-cooling.

-

Use Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without re-dissolving your product.[1]

Q4: Problem: The recrystallized product is still colored or appears impure.

A4: This indicates that impurities are co-crystallizing with your product or are trapped within the crystal lattice.

Solutions:

-

Perform a Second Recrystallization: A second pass through the recrystallization procedure using the same solvent system is often sufficient to remove remaining impurities.

-

Use Activated Charcoal: For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[13] The charcoal will adsorb the colored compounds. Caution: Use charcoal sparingly, as it can also adsorb your desired product and reduce your yield.[13] You must perform a hot filtration to remove the charcoal before allowing the solution to cool.

-

Re-evaluate Your Solvent Choice: The chosen solvent may have a solubility profile that is too similar for the product and a key impurity. A different solvent system may provide better separation.

Section 3: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

-

Place approximately 50 mg of crude 1-Boc-3,5-dimethylpyrazole into several small test tubes.

-

To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition. Note the solubility at room temperature.

-

For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath.[14]

-

Continue adding the hot solvent dropwise until the solid just dissolves.

-

Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

-

Observe the quantity and quality of the crystals that form. The best solvent will dissolve the compound when hot and yield a large amount of crystals when cold.[5]

Protocol 2: Recrystallization from a Single Solvent

-

Place the crude 1-Boc-3,5-dimethylpyrazole in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent (determined from screening), enough to create a slurry.

-

Heat the flask on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.[1] Avoid adding an excess.

-

If the solution contains insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

-

Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

-

Once cooled, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[1]

-

Dry the crystals under vacuum to a constant weight.

Protocol 3: Recrystallization from a Mixed-Solvent System

-

Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[9]

-

While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[8][9] This indicates the point of saturation.

-

Add a few drops of the hot "good" solvent back into the solution until it becomes clear again.[9]

-

Cover the flask and allow it to cool slowly, as described in Protocol 2 (Steps 5-8).